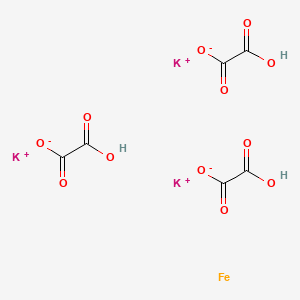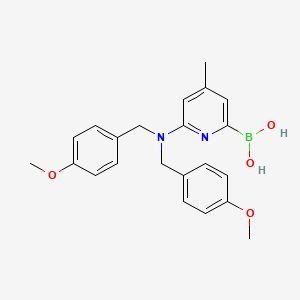![molecular formula C15H14N2O2 B13992164 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid CAS No. 93732-95-7](/img/structure/B13992164.png)
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries. The structure of this compound consists of a benzoic acid moiety attached to an ethyl-substituted phenyl ring through a diazenyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethyl aniline to form the diazonium salt. This is achieved by treating 4-ethyl aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzoic acid in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize human error.
化学反应分析
Types of Reactions
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
作用机制
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid primarily involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it useful in optical storage devices and as a photoswitchable material. The trans isomer is thermodynamically more stable, while the cis isomer is formed upon UV irradiation. The reverse isomerization can be induced by visible light or thermal relaxation .
相似化合物的比较
Similar Compounds
- 4-[(e)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Methylphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Chlorophenyl)diazenyl]benzoic acid
Uniqueness
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is unique due to the presence of the ethyl group, which influences its physical and chemical properties. The ethyl group can affect the compound’s solubility, melting point, and reactivity compared to its analogs with different substituents. This makes it particularly useful in specific applications where these properties are desirable .
属性
CAS 编号 |
93732-95-7 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
4-[(4-ethylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(6-10-14)15(18)19/h3-10H,2H2,1H3,(H,18,19) |
InChI 键 |
YYXIZUNZQXHJHF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


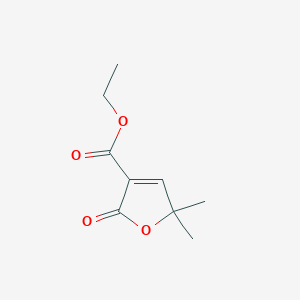

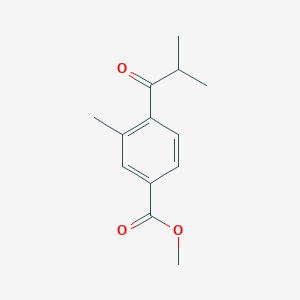
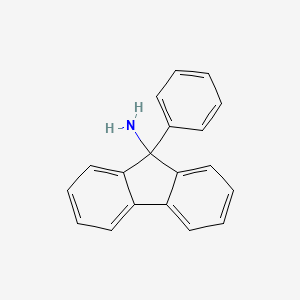
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

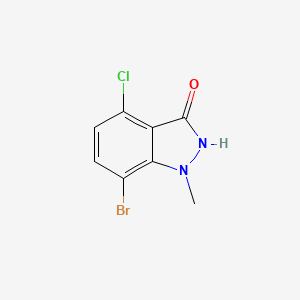



![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
